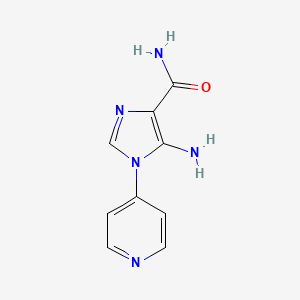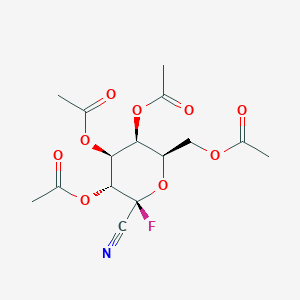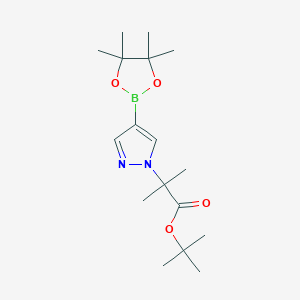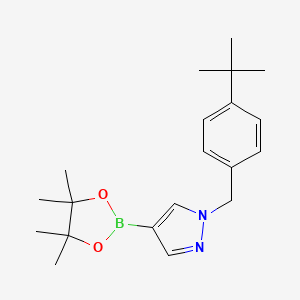
5-amino-1-(piridin-4-il)-1H-imidazol-4-carboxamida
Descripción general
Descripción
“5-amino-1-(pyridin-4-yl)-1H-imidazole-4-carboxamide” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
The synthesis of imidazole-containing compounds has been made by glyoxal and ammonia . Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities .Molecular Structure Analysis
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis
Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Physical And Chemical Properties Analysis
The physical form of the compound is a powder . It is highly soluble in water and other polar solvents .Aplicaciones Científicas De Investigación
Modulación del Receptor GABA A
Este compuesto ha sido identificado como un posible modulador alostérico positivo del receptor GABA A . Esta aplicación es significativa en el desarrollo de tratamientos para trastornos neurológicos como la ansiedad, el insomnio y la epilepsia. Al modular los receptores GABA A, puede mejorar los efectos inhibitorios del GABA, estabilizando así la actividad neuronal.
Inhibición de la Bomba de Protones
La investigación indica que los derivados de este compuesto pueden actuar como inhibidores de la bomba de protones (IBP) . Los IBP son una clase de fármacos ampliamente utilizados para tratar afecciones como la enfermedad por reflujo gastroesofágico (ERGE) al reducir la producción de ácido estomacal. Esta aplicación es crucial para el desarrollo de nuevas terapias para afecciones gastrointestinales relacionadas con el ácido.
Inhibición de la Aromatasa
El compuesto ha mostrado promesa como un inhibidor de la aromatasa . Los inhibidores de la aromatasa se utilizan en el tratamiento del cáncer de mama al prevenir la conversión de andrógenos en estrógenos, lo que reduce los niveles de estrógeno en el cuerpo. Esta aplicación es particularmente relevante para las terapias de cáncer de mama sensibles a las hormonas.
Actividad Antiinflamatoria
La presencia del grupo piridin-4-il en el compuesto contribuye a sus propiedades antiinflamatorias . Se puede utilizar en el desarrollo de nuevos fármacos antiinflamatorios, ofreciendo potencialmente tratamientos alternativos para enfermedades inflamatorias crónicas.
Investigación del Cáncer
Las imidazopiridinas, incluido este compuesto, se ha descubierto que influyen en las vías celulares necesarias para el funcionamiento de las células cancerosas . Esto los convierte en valiosos en la investigación del cáncer para comprender la biología tumoral y desarrollar terapias contra el cáncer dirigidas.
Química Sintética
El compuesto sirve como un intermedio en la síntesis de varios derivados de imidazo[4,5-b]piridina e imidazo[4,5-c]piridina . Estos derivados tienen diversos potenciales farmacológicos, lo que convierte al compuesto en un actor clave en la química orgánica sintética.
Modulación de la Actividad Enzimática
Debido a su similitud estructural con las purinas, el compuesto puede modular la actividad de las enzimas involucradas en el metabolismo de los carbohidratos . Esta aplicación es esencial para la investigación de trastornos metabólicos y el desarrollo de fármacos que se dirigen a las vías metabólicas.
Investigación del Sistema Inmunológico
El compuesto tiene implicaciones en el estudio del sistema inmunológico, ya que puede afectar los componentes de la respuesta inmunitaria . Esta aplicación es vital para el desarrollo de fármacos inmunomoduladores y la comprensión de las enfermedades autoinmunitarias.
Safety and Hazards
The compound has a GHS07 pictogram, with the signal word "Warning" . The hazard statements include H302, H312, H315, H319, H332, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as imidazo[4,5-b]pyridines, have been found to target gaba a receptors .
Mode of Action
It can be inferred from related compounds that it may interact with its targets, possibly causing changes in their function .
Biochemical Pathways
Related compounds have been shown to influence various cellular pathways necessary for the proper functioning of cells .
Pharmacokinetics
These properties play a crucial role in determining the bioavailability of the compound .
Result of Action
Related compounds have been shown to have significant medicinal potential in various disease conditions .
Análisis Bioquímico
Biochemical Properties
5-amino-1-(pyridin-4-yl)-1H-imidazole-4-carboxamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with enzymes involved in nucleotide metabolism, such as adenosine deaminase and guanine deaminase. These interactions can modulate the activity of these enzymes, thereby affecting the overall metabolic flux within the cell .
Cellular Effects
The effects of 5-amino-1-(pyridin-4-yl)-1H-imidazole-4-carboxamide on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to activate the AMP-activated protein kinase (AMPK) pathway, which plays a pivotal role in maintaining cellular energy homeostasis . Additionally, it can modulate the expression of genes involved in metabolic processes, thereby influencing cellular metabolism and function .
Molecular Mechanism
At the molecular level, 5-amino-1-(pyridin-4-yl)-1H-imidazole-4-carboxamide exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been shown to inhibit the activity of certain kinases, thereby modulating signal transduction pathways . Furthermore, it can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of 5-amino-1-(pyridin-4-yl)-1H-imidazole-4-carboxamide in laboratory settings are noteworthy. Over time, the stability and degradation of this compound can influence its efficacy and potency. Studies have shown that it remains stable under physiological conditions for extended periods, but its degradation products can have distinct biological activities . Long-term exposure to this compound has been associated with sustained activation of metabolic pathways and prolonged effects on cellular function .
Dosage Effects in Animal Models
In animal models, the effects of 5-amino-1-(pyridin-4-yl)-1H-imidazole-4-carboxamide vary with dosage. At low doses, it has been shown to enhance metabolic activity and improve cellular function. At high doses, it can induce toxic effects, including oxidative stress and cellular damage . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing adverse reactions .
Metabolic Pathways
5-amino-1-(pyridin-4-yl)-1H-imidazole-4-carboxamide is involved in several metabolic pathways. It interacts with enzymes such as adenosine deaminase and guanine deaminase, influencing nucleotide metabolism . Additionally, it can modulate the activity of enzymes involved in energy metabolism, such as AMPK, thereby affecting metabolic flux and metabolite levels within the cell .
Transport and Distribution
The transport and distribution of 5-amino-1-(pyridin-4-yl)-1H-imidazole-4-carboxamide within cells and tissues are mediated by specific transporters and binding proteins. It has been shown to interact with nucleoside transporters, facilitating its uptake into cells . Once inside the cell, it can accumulate in specific compartments, influencing its localization and activity .
Subcellular Localization
The subcellular localization of 5-amino-1-(pyridin-4-yl)-1H-imidazole-4-carboxamide is critical for its function. It has been observed to localize in the cytoplasm and nucleus, where it can interact with various biomolecules . Post-translational modifications, such as phosphorylation, can influence its targeting to specific cellular compartments, thereby modulating its activity and function .
Propiedades
IUPAC Name |
5-amino-1-pyridin-4-ylimidazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N5O/c10-8-7(9(11)15)13-5-14(8)6-1-3-12-4-2-6/h1-5H,10H2,(H2,11,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYYYJULWGCNUJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1N2C=NC(=C2N)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















